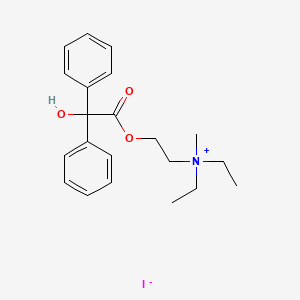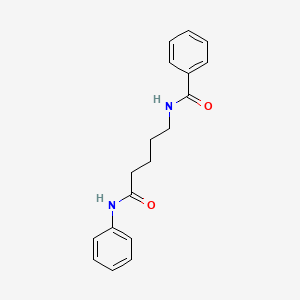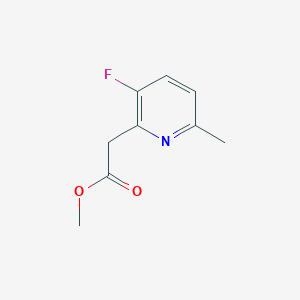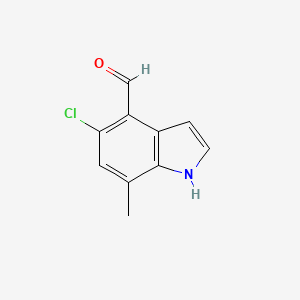![molecular formula C21H13BrN2O4 B14080384 7-Bromo-2-(furan-2-ylmethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080384.png)
7-Bromo-2-(furan-2-ylmethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-(furan-2-ylmethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The bromine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
7-Bromo-2-(furan-2-ylmethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a probe for studying biological processes involving chromeno[2,3-c]pyrrole derivatives.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-Bromo-2-(furan-2-ylmethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar compounds to 7-Bromo-2-(furan-2-ylmethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include:
N-(Furan-2-ylmethyl) 2-bromo-5-fluorobenzamide: This compound shares the furan-2-ylmethyl group and bromine atom but differs in the rest of the structure.
2-Bromo-6-chloro- and 6-bromo-2-chloropyridin-3-yl deoxyribonucleosides: These compounds share the bromine and pyridine components but differ in the rest of the structure.
The uniqueness of this compound lies in its combination of functional groups and the resulting properties, which make it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C21H13BrN2O4 |
|---|---|
Poids moléculaire |
437.2 g/mol |
Nom IUPAC |
7-bromo-2-(furan-2-ylmethyl)-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H13BrN2O4/c22-13-3-4-16-15(10-13)19(25)17-18(12-5-7-23-8-6-12)24(21(26)20(17)28-16)11-14-2-1-9-27-14/h1-10,18H,11H2 |
Clé InChI |
WXXZEFQYNUTIOF-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CC=NC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(4-Chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B14080309.png)
![7-Fluoro-1-(3-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080310.png)
![5-Bromo-6-{[(oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole](/img/structure/B14080311.png)
![6H-Dibenzo[b,d]pyran-2-carboxylicacid, 6a,7,10,10a-tetrahydro-1-hydroxy-6,6,9-trimethyl-3-propyl-, (6aR,10aR)-](/img/structure/B14080321.png)

![1-[3-(Benzyloxy)phenyl]-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080346.png)

![13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14080352.png)

![3-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid](/img/structure/B14080360.png)

![2-amino-N-[6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-(1-hydroxyethyl)-9-[hydroxy(1H-indol-3-yl)methylidene]-12,21-bis(hydroxymethyl)-18-(1-hydroxy-2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide](/img/structure/B14080372.png)
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080373.png)
![1H-Cyclopenta[b]quinoline, 2,3-dihydro-9-phenyl-](/img/structure/B14080382.png)
